Methyl16-oxohexadecanoate
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Overview
Description
Methyl16-oxohexadecanoate: is an organic compound with the molecular formula C17H32O3 . It is a derivative of pentadecanoic acid, featuring a formyl group at the 15th carbon position and an ester group at the terminal end.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl16-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 15-hydroxypentadecanoate. This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to achieve the desired formyl group at the 15th position .
Industrial Production Methods: Industrial production of methyl 15-formylpentadecanoate often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are frequently used to enhance the efficiency of the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl16-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Pentadecanoic acid derivatives
Reduction: Methyl 15-hydroxypentadecanoate
Substitution: Various substituted esters
Scientific Research Applications
Methyl16-oxohexadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 15-formylpentadecanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including:
Aldol Condensation: The formyl group can undergo aldol condensation with other carbonyl compounds, leading to the formation of larger, more complex molecules.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
Methyl 15-hydroxypentadecanoate: This compound is a precursor to methyl 15-formylpentadecanoate and shares similar structural features but lacks the formyl group.
Methyl 15-methylheptadecanoate: Another structurally related compound, differing by the presence of a methyl group at the 15th position instead of a formyl group.
Uniqueness: Methyl16-oxohexadecanoate is unique due to the presence of both a formyl group and an ester group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H32O3 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 16-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h16H,2-15H2,1H3 |
InChI Key |
ZVNKCEVQFIMBAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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